molecular formula C₈H₁₅NaO₃ B022077 5-Hydroxyvalproic acid CAS No. 53660-23-4

5-Hydroxyvalproic acid

Cat. No. B022077
CAS RN: 53660-23-4
M. Wt: 160.21 g/mol
InChI Key: ZIWBCJXKYKOLJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-hydroxyvalproic acid often involves innovative methodologies that aim for efficiency and environmental friendliness. For instance, the hydrotalcite-supported gold nanoparticle catalyzed oxidation of 5-hydroxymethylfurfural into 2,5-furandicarboxylic acid demonstrates a green synthesis approach under atmospheric oxygen pressure without the need for additional bases (Gupta et al., 2011). This method reflects the broader interest in developing sustainable synthesis routes for various compounds.

Molecular Structure Analysis

Investigations into the molecular structure of 5-hydroxyvalproic acid derivatives reveal the complexity and diversity of these compounds. Studies such as the metal-dependent structural variations based on mixed ligands of 5-hydroxy isophthalic acid and 1,3-bis(imidazol-1-ylmethyl)benzene show how different metals influence the coordination polymers' structure, highlighting the intricate interplay between molecular structure and chemical functionality (Zhang et al., 2016).

Chemical Reactions and Properties

The chemical properties of 5-hydroxyvalproic acid and related compounds, such as 5-hydroxymethylfurfural, have been extensively studied. The aerobic oxidation of 5-hydroxymethyl-2-furfural into 2,5-furandicarboxylic acid with gold nanoparticle catalysts, for example, demonstrates the reactive versatility and potential application of these compounds in producing valuable chemical building blocks from biomass (Casanova et al., 2009).

Physical Properties Analysis

The physical properties of 5-hydroxyvalproic acid derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and applications. However, detailed studies specifically addressing the physical properties of 5-hydroxyvalproic acid were not identified in the search, suggesting a gap in the literature that future research could address.

Chemical Properties Analysis

The chemical properties of compounds related to 5-hydroxyvalproic acid, including reactivity, stability, and interactions with other chemical entities, form the basis for their potential applications in various fields. For example, the study on the synthesis of 5-hydroxysedamine using hydroformylation outlines a novel approach to establishing aminoalcohol structures, demonstrating the innovative strategies employed in exploring the chemical properties of these compounds (Bates et al., 2014).

Scientific Research Applications

  • Pharmacology and Neuroscience :

    • Valproic acid, which is related to 5-Hydroxyvalproic acid, increases 5-hydroxytryptamine levels in the hippocampus, potentially mediating its anticonvulsant action (Whitton & Fowler, 1991).
    • Valproic acid reduces 5-hydroxymethylcytosine content in mitochondrial DNA after prolonged treatment, which might impact the therapeutic and unwanted effects of this drug (Chen, Dzitoyeva, & Manev, 2012).
    • 5-hydroxynorvaline, similar to 5-Hydroxyvalproic acid, inhibits corn leaf aphid reproduction when accumulated in similar concentrations in artificial diets (Yan et al., 2014).
    • Valproate therapy increases urinary 4-hydroxybutyrate levels in patients with succinic semialdehyde dehydrogenase deficiency, with 4-hydroxyvalproate and 5-hydroxyvalproate contributing to this increase (Shinka et al., 2003).
  • Environmental and Material Sciences :

    • 5-Hydroxytryptophan, which is structurally related to 5-Hydroxyvalproic acid, effectively protects steel surfaces from acid corrosion in well treatment fluids, suggesting potential applications in corrosion prevention (Ituen, Akaranta, & James, 2016).
    • Thermal acid hydrolysis of algal biomass with bacterial isolate B. cepacia H-2 effectively transforms 5-hydroxy-methylfurfural into 2,5-furan-dicarboxylic acid, a promising biomass platform molecule (Yang & Huang, 2016).
  • Biochemical Research :

    • CSF 5-HIAA can effectively detect central serotonergic damage caused by MDMA in non-human primates, suggesting its potential utility in detecting neuronal damage in humans (Ricaurte et al., 1988).
    • The relationship between 5-HIAA in CSF and brain in rabbits indicates that 5-HIAA in CSF may serve as a reliable indicator of central 5-HT metabolism (Bowers, 1970).
    • Valproic acid hydroxylation in human fetal tissues suggests it is a direct-acting teratogen without significant embryotoxicity (Rettie et al., 1986).

properties

IUPAC Name

5-hydroxy-2-propylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-2-4-7(8(10)11)5-3-6-9/h7,9H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWBCJXKYKOLJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90968428
Record name 5-Hydroxy-2-propylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90968428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxyvalproic acid

CAS RN

53660-23-4
Record name 5-Hydroxyvalproic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxyvalproate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-2-propylpentanoic acid
Source EPA DSSTox
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Record name 53660-23-4
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Record name 5-Hydroxyvalproic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013898
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
G Heinemeyer, H Nau, AG Hildebrandt… - Biochemical pharmacology, 1985 - Elsevier
… Valproic acid is metabolized by (ol)-oxidation to 4-hydroxyvalproic acid and by cu-oxidation to 5hydroxyvalproic acid, being further oxidized to npropylglutaric acid. Oxidation in position …
Number of citations: 41 www.sciencedirect.com
AE Rettie, AW Rettenmeier, WN Howald, TA Baillie - Science, 1987 - science.org
… enzyme, a conclusion that was verified by studies with a purified and reconstituted form of the hemoprotein, which catalyzed the oxidation ofVPA to 4- and 5-hydroxyvalproic acid and to …
Number of citations: 330 www.science.org
H Schäfer, R Lührs - Arzneimittel-Forschung, 1978 - pubmed.ncbi.nlm.nih.gov
… Part I: gaschromatographic determination of the valproic acid metabolite artifacts, heptanone-3, 4- and 5-hydroxyvalproic acid lactone … Part I: gaschromatographic determination …
Number of citations: 53 pubmed.ncbi.nlm.nih.gov
AE Rettie, AW Rettenmeier, BK Beyer… - Clinical …, 1986 - Wiley Online Library
… Analyses of metabolites by GC/MS indicated the formation of 3-hydroxy-, 4-hydroxy-, and 5-hydroxyvalproic acid, with hydroxylation occurring preferentially at the 4- position. The …
Number of citations: 29 ascpt.onlinelibrary.wiley.com
AA Acheampong, FS Abbott, JM Orr… - Journal of …, 1984 - Wiley Online Library
… An isotope effect was observed for the formation of the minor metabolite, 5hydroxyvalproic acid. Because of the small proportion of 5-hydroxyvalproic acid relative to the other …
Number of citations: 23 onlinelibrary.wiley.com
NA Shnaider, DV Dmitrenko - Neurology, Neuropsychiatry …, 2016 - nnp.ima-press.net
Valproic acid (VA) is used in epileptology for the basic and additional control of simple and complex focal seizures, absences, generalized tonicclonic seizures, and myoclonus. …
Number of citations: 5 nnp.ima-press.net
UF Bhatti, A Karnovsky, IS Dennahy… - Journal of Trauma …, 2021 - journals.lww.com
… 5-Hydroxyvalproic acid has been studied for its ability to raise the seizure threshold in patients with epilepsy. Following VPA treatment, we detected 5-hydroxyvalproic acid in the …
Number of citations: 3 journals.lww.com
M Li, S Hua, X Huang, H Yue… - Journal of Separation …, 2021 - Wiley Online Library
The basic properties of herbal medicines are cold, hot, warm, and cool. The differentiation of these properties is important for the diagnosis and treatment of diseases. Ginseng and …
NA Shnayder, VV Grechkina, AK Khasanova… - Metabolites, 2023 - mdpi.com
Valproic acid (VPA) and its salts are psychotropic drugs that are widely used in neurological diseases (epilepsy, neuropathic pain, migraine, etc.) and psychiatric disorders (…
Number of citations: 10 www.mdpi.com
JP DRAYE, J VAMECQ - The Journal of Biochemistry, 1987 - jstage.jst.go.jp
MATERIALS AND METHODS Materials-Homovanillic acid and peroxidase Type II were purchased from Sigma Chemical Co.(St. Louis, Mo., USA). FAD, CoA, NAD, ADP, and ATP were …
Number of citations: 48 www.jstage.jst.go.jp

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